
Methanol, (1,2-phenylenediphosphinidyne)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is a complex organophosphorus compound It is characterized by the presence of a methanol group attached to a 1,2-phenylenediphosphinidyne core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (1,2-phenylenediphosphinidyne)tetrakis- typically involves the reaction of 1,2-diphosphinobenzene with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of Methanol, (1,2-phenylenediphosphinidyne)tetrakis- involves similar synthetic routes but with larger quantities of reactants and more robust equipment to handle the reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanol and diphosphinidyne groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their potential use in catalysis and materials science.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which Methanol, (1,2-phenylenediphosphinidyne)tetrakis- exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanol, (1,2-diphosphinobenzene)tetrakis-
- Methanol, (1,2-phenylenediphosphine)tetrakis-
- Methanol, (1,2-phenylenediphosphinyl)tetrakis-
Uniqueness
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is unique due to its specific structure, which combines a methanol group with a 1,2-phenylenediphosphinidyne core This structure imparts distinct chemical properties and reactivity, making it valuable for various applications
Eigenschaften
CAS-Nummer |
174474-23-8 |
|---|---|
Molekularformel |
C10H16O4P2 |
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
[[2-[bis(hydroxymethyl)phosphanyl]phenyl]-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C10H16O4P2/c11-5-15(6-12)9-3-1-2-4-10(9)16(7-13)8-14/h1-4,11-14H,5-8H2 |
InChI-Schlüssel |
RYLABCRDVDFBRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)P(CO)CO)P(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
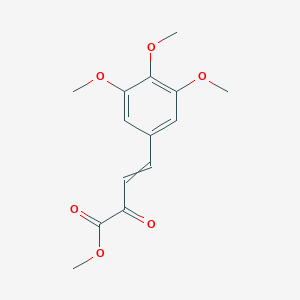
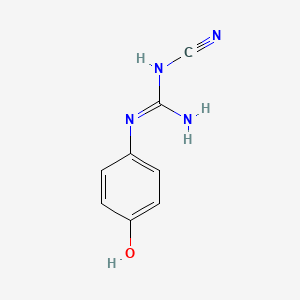
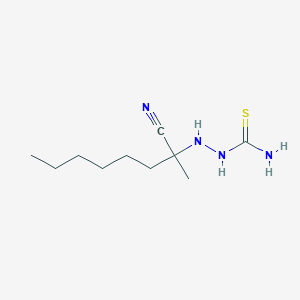
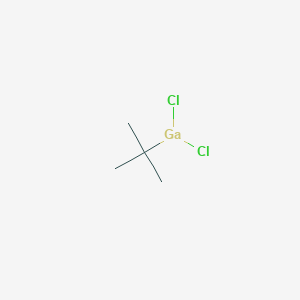
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
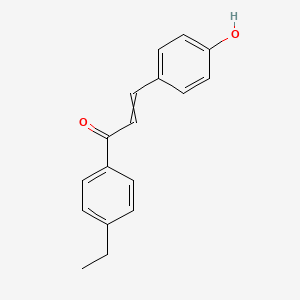
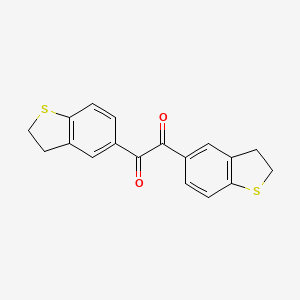
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
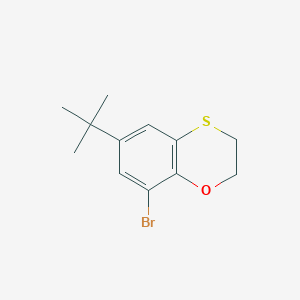
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
